Head-to-Head Binding Affinity Comparison with Closest Patent Analog (Example 60)
In a direct comparison of compounds from the same patent series using an identical SPA membrane binding assay, the target compound (Example 155) exhibited a Ki of 22.5 nM, which is 3.5-fold less potent than the closest comparator, Example 60 (CHEMBL3287051; Ki = 6.4 nM) [1][2]. This difference highlights how specific structural modifications, such as the substitution pattern on the indolinyl core, significantly modulate receptor binding, directly impacting the compound's suitability for applications requiring a specific potency window.
| Evidence Dimension | Binding Affinity to cloned human P2Y1 receptor (Ki) |
|---|---|
| Target Compound Data | Ki = 22.5 nM |
| Comparator Or Baseline | Example 60 (CHEMBL3287051): Ki = 6.4 nM |
| Quantified Difference | 3.5-fold lower affinity for the target compound |
| Conditions | SPA membrane binding assay using [33P]2MeS-ADP, pH 7.4, 2°C. |
Why This Matters
This data point is critical for researchers who need a P2Y1 antagonist with moderate affinity to avoid complete receptor blockage, allowing for the study of nuanced receptor signaling dynamics.
- [1] BindingDB BDBM50045606. CHEMBL3314320 (US9428504, 155). Affinity Data: Ki=22.5 nM. View Source
- [2] BindingDB BDBM50017085. CHEMBL3287051 (US9428504, 60). Affinity Data: Ki=6.40 nM. View Source
